molecular formula C12H17NO4 B078361 alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol CAS No. 13627-75-3

alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol

Cat. No. B078361
CAS RN: 13627-75-3
M. Wt: 239.27 g/mol
InChI Key: NPQYXDYEJIPVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as DHβE, is a synthetic compound that belongs to the class of benzodioxan derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DHβE has been found to have a high affinity for nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development in various neurological disorders.

Mechanism Of Action

Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE exerts its effects by binding to the α4β2 subtype of nAChRs, which are widely expressed in the brain and play a key role in various physiological processes such as learning, memory, and attention. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE acts as a competitive antagonist of these receptors, blocking their activity and preventing the binding of acetylcholine, the natural ligand for these receptors.

Biochemical And Physiological Effects

Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and other neurotransmitters in the brain, which may contribute to its potential therapeutic effects in various neurological disorders. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress and other insults.

Advantages And Limitations For Lab Experiments

Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has a number of advantages for use in lab experiments. It has a high affinity for nAChRs and is a potent antagonist of these receptors, making it a useful tool for studying the role of these receptors in various physiological processes. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE may also be useful in studying the role of nAChRs in addiction and substance abuse.
Another area of future research is in the development of new methods for synthesizing alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE and other benzodioxan derivatives. These compounds have potential applications in a wide range of fields, including drug development, materials science, and catalysis.
Conclusion
In summary, alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for nAChRs and acts as a competitive antagonist of these receptors, blocking their activity and preventing the binding of acetylcholine. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has a number of potential applications in the development of new drugs for the treatment of neurological disorders and in the study of the role of nAChRs in various physiological processes.

Synthesis Methods

Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dihydroxybenzaldehyde with ethylene glycol to form the corresponding acetal. The acetal is then reacted with formaldehyde and ammonium chloride to produce the intermediate compound, which is subsequently treated with hydroxylamine hydrochloride to form the final product, alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE.

Scientific Research Applications

Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for nAChRs, which are important targets for drug development in various neurological disorders. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been shown to block the activity of nAChRs in a dose-dependent manner, making it a useful tool for studying the role of these receptors in various physiological processes.

properties

CAS RN

13627-75-3

Product Name

alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C12H17NO4/c14-6-5-13-7-9(15)12-8-16-10-3-1-2-4-11(10)17-12/h1-4,9,12-15H,5-8H2

InChI Key

NPQYXDYEJIPVDB-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C(CNCCO)O

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CNCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.